molecular formula C19H17ClN2O3 B11009541 (2R)-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}(phenyl)ethanoic acid

(2R)-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}(phenyl)ethanoic acid

Cat. No.: B11009541
M. Wt: 356.8 g/mol
InChI Key: XLXTYALZUAXZCB-GOSISDBHSA-N
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Description

(2R)-2-{[3-(6-CHLORO-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID is a synthetic organic compound that features an indole moiety, a phenyl group, and a chiral center. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[3-(6-CHLORO-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods.

    Chlorination: The indole ring is chlorinated at the 6-position using reagents like thionyl chloride or N-chlorosuccinimide.

    Amidation: The chlorinated indole is then reacted with 3-bromopropanoic acid to form the propanoyl intermediate.

    Coupling with Phenylalanine: The propanoyl intermediate is coupled with (2R)-phenylalanine under peptide coupling conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the propanoyl moiety.

    Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the propanoyl moiety.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

It may serve as a probe in biological studies to understand the role of indole derivatives in biological systems.

Medicine

Industry

Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, influencing biological pathways. The presence of the phenylalanine moiety suggests potential interactions with proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

    Tryptophan: An essential amino acid with an indole side chain.

Uniqueness

The unique combination of the indole moiety, chlorination, and the phenylalanine-derived structure may confer specific biological activities not seen in other compounds.

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

(2R)-2-[3-(6-chloroindol-1-yl)propanoylamino]-2-phenylacetic acid

InChI

InChI=1S/C19H17ClN2O3/c20-15-7-6-13-8-10-22(16(13)12-15)11-9-17(23)21-18(19(24)25)14-4-2-1-3-5-14/h1-8,10,12,18H,9,11H2,(H,21,23)(H,24,25)/t18-/m1/s1

InChI Key

XLXTYALZUAXZCB-GOSISDBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)CCN2C=CC3=C2C=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

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